An In-depth Technical Guide to 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde, a novel chemical entity with significant potential in medicinal chemistry. By dissecting its structural components—a pyrimidine ring and a cyclobutane carbaldehyde moiety—we will explore its predicted properties, plausible synthetic routes, and prospective applications in drug discovery. This document is intended to serve as a foundational resource for researchers interested in the exploration of this and related molecular scaffolds.
Introduction: The Convergence of Two Privileged Scaffolds
The field of medicinal chemistry is in a constant search for novel molecular architectures that can address unmet medical needs. The strategic combination of known pharmacophores is a powerful approach in the design of new therapeutic agents. 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde represents an intriguing convergence of two such "privileged" scaffolds: the pyrimidine nucleus and the cyclobutane ring.
The pyrimidine moiety is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This is in part due to its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), making it a key player in numerous biological processes.[4][5]
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to drug design.[6][7] Its rigid, puckered conformation can impart favorable properties such as improved metabolic stability, enhanced potency, and better selectivity by locking molecules into a bioactive conformation.[8]
This guide will provide a theoretical yet robust exploration of 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde, leveraging established chemical principles and data from analogous structures to predict its behavior and potential.
Molecular Structure and Predicted Properties
The fundamental step in evaluating a new chemical entity is a thorough understanding of its structure and physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.
Chemical Structure
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IUPAC Name: 1-((pyrimidin-2-yl)methyl)cyclobutane-1-carbaldehyde
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Molecular Formula: C₁₀H₁₂N₂O
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Canonical SMILES: C1CC1(CC2=NC=NC=C2)C=O
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InChI Key: (Predicted) A unique identifier will be generated upon synthesis and characterization.
Caption: 2D Chemical Structure of 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the title compound. These values are calculated using computational models and provide a preliminary assessment of its drug-likeness.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 176.22 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates a balance between aqueous solubility and lipid permeability. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for binding affinity. |
Plausible Synthetic Approaches
While no specific synthesis for 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde has been reported in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions. The following multi-step synthesis is proposed, starting from commercially available materials.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the disconnection of the C-C bond between the pyrimidine ring and the cyclobutane moiety, and the formation of the aldehyde from a more stable precursor like a carboxylic acid or an alcohol.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Step 1: Synthesis of 1-(bromomethyl)cyclobutane-1-carbonitrile This intermediate can be prepared from cyclobutanecarboxylic acid through a series of standard transformations, including reduction to the alcohol, conversion to the bromide, and subsequent cyanation. A more direct approach could involve the radical bromination of 1-methylcyclobutane-1-carbonitrile.
Step 2: Alkylation of 2-methylpyrimidine 2-Methylpyrimidine can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a nucleophilic anion. This anion can then be reacted with 1-(bromomethyl)cyclobutane-1-carbonitrile to form the C-C bond between the two ring systems, yielding 1-((pyrimidin-2-yl)methyl)cyclobutane-1-carbonitrile.
Step 3: Reduction of the Nitrile to the Aldehyde The final step involves the reduction of the nitrile functional group to an aldehyde. This can be achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
Predicted Spectroscopic Data
The structural confirmation of a newly synthesized compound relies on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:
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¹H NMR: The spectrum would be expected to show characteristic signals for the pyrimidine ring protons, the methylene bridge protons, and the protons of the cyclobutane ring. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically 9-10 ppm).
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¹³C NMR: The carbon spectrum would display signals for the pyrimidine ring carbons, the methylene carbon, the quaternary carbon of the cyclobutane ring, the other cyclobutane carbons, and a characteristic downfield signal for the aldehyde carbonyl carbon (typically around 200 ppm).
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IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the aldehyde.[9]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.22 g/mol ).
Potential Applications in Drug Discovery
The unique combination of the pyrimidine and cyclobutane moieties suggests that 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde could be a valuable scaffold for the development of new therapeutic agents.
Rationale for Biological Activity
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Pyrimidine Core: The pyrimidine ring is a well-established pharmacophore that can interact with a wide range of biological targets, often through hydrogen bonding and π-π stacking interactions. It is a key component in many anticancer, antiviral, and antimicrobial drugs.[1][5][10]
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Cyclobutane Moiety: The cyclobutane ring introduces a degree of conformational rigidity, which can enhance binding affinity and selectivity for a specific target.[6][8] It can also improve metabolic stability by blocking sites of metabolism.[6]
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Aldehyde Functionality: The aldehyde group is a reactive handle that can participate in covalent interactions with biological targets, or it can be readily modified to introduce other functional groups, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas
Based on the known activities of pyrimidine and cyclobutane derivatives, this scaffold could be explored for the development of agents in several therapeutic areas:
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Oncology: Many pyrimidine derivatives are used as anticancer agents, often targeting kinases or other enzymes involved in cell proliferation.[3][11]
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Infectious Diseases: The pyrimidine nucleus is present in numerous antibacterial, antifungal, and antiviral drugs.[2][10]
-
Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties.[1]
-
Central Nervous System (CNS) Disorders: The rigid nature of the cyclobutane ring could be advantageous in designing ligands for CNS receptors.[8]
Conclusion and Future Directions
1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde represents a promising, yet underexplored, chemical scaffold. This guide has provided a theoretical framework for its structure, properties, synthesis, and potential applications. The true therapeutic potential of this molecule can only be unlocked through its synthesis and subsequent biological evaluation.
Future research should focus on:
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Efficient Synthesis: Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for biological screening.
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Biological Screening: Evaluating the compound in a broad range of biological assays to identify potential therapeutic targets.
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Analogue Synthesis and SAR Studies: Synthesizing a library of related compounds to explore the structure-activity relationships and optimize for potency, selectivity, and ADME properties.
The exploration of novel chemical space is paramount to the advancement of drug discovery. 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde stands as an excellent candidate for such exploration, with the potential to yield new and effective therapeutic agents.
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